molecular formula C18H15N3O3 B2903057 N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide CAS No. 860789-51-1

N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide

Cat. No.: B2903057
CAS No.: 860789-51-1
M. Wt: 321.336
InChI Key: XMUGJPMMHPJRRS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is a benzamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen and a pyrimidinyloxy substituent at the 4-position of the benzene ring. The methoxyphenyl and pyrimidinyloxy groups are critical for modulating electronic properties, solubility, and interactions with biological targets .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-9-5-14(6-10-15)21-17(22)13-3-7-16(8-4-13)24-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUGJPMMHPJRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325767
Record name N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860789-51-1
Record name N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyaniline, is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the methoxyphenyl intermediate.

    Coupling with Pyrimidinyloxy Group: The methoxyphenyl intermediate is then coupled with a pyrimidinyloxy derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The resulting intermediate is then reacted with a benzenecarboxamide derivative under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its potential biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Predicted or experimental properties of analogs provide indirect insights into the target compound’s behavior:

Property N-(4-Methoxyphenyl)-3-nitro-4-(phenylthio)benzenecarboxamide LMM5 (Benzamide derivative) N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide
Molecular Weight 380.42 g/mol Not provided Not provided
pKa 11.47 ± 0.70 Not provided Not provided
Density 1.36 ± 0.1 g/cm³ Not provided Not provided
Boiling Point 489.9 ± 45.0 °C Not provided Not provided

Key Observations:

  • High pKa values (e.g., 11.47 in ) suggest basicity at physiological pH, which may influence solubility and protein binding.
Antifungal Activity (LMM5 and LMM11)
  • LMM5 and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrated antifungal efficacy against Candida species, with activity comparable to fluconazole . The oxadiazole ring in LMM5 may enhance metabolic stability compared to the target compound’s pyrimidinyloxy group.
Cardioprotective Activity (Thiazol-2-yl Derivative)
  • The thiazol-2-yl analog in outperformed Levocarnitine and Mildronate in reducing smooth muscle hypoxia, suggesting that heterocyclic moieties (e.g., thiazol vs. pyrimidinyloxy) critically modulate cardioprotective effects .
Enzyme Inhibition (Sulfamoylphenylamino Derivatives)
  • Compounds in were designed as enzyme inhibitors, with the sulfamoyl group acting as a pharmacophore for targeting catalytic sites. The target compound’s pyrimidinyloxy group may serve a similar role in binding ATP pockets or allosteric sites .

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